1-(4-Methoxyphenyl)-3-azabicyclo[3.1.1]heptane hydrochloride
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Overview
Description
1-(4-Methoxyphenyl)-3-azabicyclo[311]heptane hydrochloride is a bicyclic compound with a unique structure that includes a methoxyphenyl group and an azabicycloheptane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-3-azabicyclo[3.1.1]heptane hydrochloride typically involves the following steps:
Formation of the Azabicycloheptane Core: This can be achieved through a [2+2] cycloaddition reaction, where a diene and a dienophile react under photochemical conditions.
Introduction of the Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the bicyclic core with a methoxyphenyl group, often using a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-3-azabicyclo[3.1.1]heptane hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted azabicycloheptane derivatives.
Scientific Research Applications
1-(4-Methoxyphenyl)-3-azabicyclo[3.1.1]heptane hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-3-azabicyclo[3.1.1]heptane hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane Derivatives: These compounds share a similar bicyclic structure but differ in the arrangement of atoms and functional groups.
Spiro Cyclopropanes: These compounds have a spirocyclic structure that includes a cyclopropane ring.
Uniqueness
1-(4-Methoxyphenyl)-3-azabicyclo[3.1.1]heptane hydrochloride is unique due to its specific combination of a methoxyphenyl group and an azabicycloheptane core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C13H18ClNO |
---|---|
Molecular Weight |
239.74 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3-azabicyclo[3.1.1]heptane;hydrochloride |
InChI |
InChI=1S/C13H17NO.ClH/c1-15-12-4-2-11(3-5-12)13-6-10(7-13)8-14-9-13;/h2-5,10,14H,6-9H2,1H3;1H |
InChI Key |
BGKKCPPHSCOAQQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C23CC(C2)CNC3.Cl |
Origin of Product |
United States |
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